Product packaging for Recombinant Cys-Protein A/G/L(Cat. No.:)

Recombinant Cys-Protein A/G/L

Cat. No.: B1558831
Attention: For research use only. Not for human or veterinary use.
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Description

Recombinant Cys-Protein A/G/L is a genetically engineered, trispecific fusion protein that combines the IgG-binding domains of Protein A, Protein G, and Protein L into a single polypeptide chain. This design creates a versatile tool for researchers, enabling the purification or immobilization of a wider range of monoclonal and polyclonal IgG antibodies from various species, including human, mouse, rat, cow, goat, and rabbit, compared to any of the individual proteins alone . The protein is produced in E. coli and is furnished as a non-glycosylated polypeptide, typically with a cysteine residue at the N- or C-terminus to facilitate site-specific conjugation and controlled, oriented immobilization on surfaces such as biosensors or chromatography resins, which can enhance assay sensitivity . To ensure maximum specificity for IgG, regions responsible for non-specific binding (like the albumin-binding domain in native Protein G and cell wall-binding regions) have been eliminated from the recombinant construct . With a molecular mass of approximately 89.3 kDa and a purity greater than 95% as determined by SDS-PAGE and HPLC analysis, this reagent is supplied as a sterile, lyophilized powder for stability and is intended for Research Use Only; it is not approved for diagnostic or therapeutic procedures .

Properties

Key on ui aa sequence

CNAAQHDEAQ QNAFYQVLNM PNLNADQRNG FIQSLKDDPS QSANVLGEAQ KLNDSQAPKA DAQQNNFNKD QQSAFYEILN MPNLNEAQRN GFIQSLKDDP SQSTNVLGEA KKLNESQAPK ADNNFNKEQQ NAFYEILNMP NLNEEQRNGF IQSLKDDPSQ SANLLSEAKK LNESQAPKAD NKFNKEQQNA FYEILHLPNL NEEQRNGFIQ SLKDDPSQSA NLLAEAKKLN DAQAPKADNK FNKEQQNAFY EILHLPNLTE EQRNGFIQSL KDDPSVSKEI LAEAKKLNDA QAPKEEDSLE GSGSGTYKLI LNGKTLKGET TTEAVDAATA EKVFKQYAND NGVDGEWTYD DATKTFTVTE KPEVIDASEL TPAVTTYKLV INGKTLKGET TTKAVDAETA EKAFKQYAND NGVDGVWTYD DATKTFTVTE EPRARPGSGS GKEETPETPE TDSEEEVTIK ANLIFANGST QTAEFKGTFE KATSEAYAYA DTLKKDNGEY TVDVADKGYT LNIKFAGKEK TPEEPKEEVT IKANLIYADG KTQTAEFKGT FEEATAEAYR YADALKKDNG EYTVDVADKG YTLNIKFAGK EKTPEEPKEE VTIKANLIYA DGKTQTAEFK GTFEEATAEA YRYADLLAKE NGKYTVDVAD KGYTLNIKFA GKEKTPEEPK EEVTIKANLI YADGKTQTAE FKGTFAEATA EAYRYADLLA KENGKYTADL EDGGYTINIR FAGKKVDEKP EEKEQVTIKE NIYFEDGTVQ TATFKGTFAE ATAEAYRYAD LLSKEHGKYT ADLEDGGYTI NIRFAG.

formulation

Protein- A/G/L was lyophilized without any additives.Sterile Filtered White lyophilized (freeze-dried) powder.

Key on ui product background

Protein A/G is a recombinant fusion protein that combines IgG binding domains of both Protein A and Protein G. Protein A/G contains four Fc binding domains from Protein A and two from Protein G, yielding a final mass of 50,460 daltons. The binding of Protein A/G is less pH-dependent than Protein A, but otherwise has the additive properties of Protein A and G.

Key on ui product memo

Cys-Protein-A/G/L Cys-Protein A/G/L Recombinant

Key on ui product type

Protein/Antibody Purification

Purity

Greater than 95.0% as determined by (a) Analysis by SEC-HPLC. (b) Analysis by SDS-PAGE.

source

E.coli

storage

Lyophilized Protein-A/G/L although stable at room temperature for 3 weeks, should be stored desiccated below -18°C. Upon reconstitution Protein-A/G/L should be stored at 4°C between 2-7 days and for future use below -18°C. For long term storage it is recommended to add a carrier protein (0.1% HSA or BSA).  Please prevent freeze-thaw cycles.

usage

For Research Use Only

Origin of Product

United States

Molecular Engineering and Design of Recombinant Cys Protein A/g/l

Gene Construction and Expression Systems for Cys-Protein A/G/L

The foundation of producing Recombinant Cys-Protein A/G/L lies in the precise construction of its corresponding gene and the selection of an appropriate expression system to generate high yields of soluble and functional protein. prospecbio.comraybiotech.com

Host Organism Selection (e.g.,Escherichia coli)

Escherichia coli (E. coli) is the most commonly used host organism for the production of recombinant proteins like Cys-Protein A/G/L. prospecbio.comraybiotech.com Its popularity stems from its rapid growth, well-understood genetics, and the availability of numerous tools for genetic manipulation. jmb.or.krnih.gov However, challenges such as the formation of insoluble inclusion bodies and the lack of eukaryotic post-translational modifications can arise. nih.govgenosphere-biotech.com To overcome these issues, specific E. coli strains, such as BL21(DE3), are often employed as they are deficient in certain proteases, which helps to increase the yield of the target protein. nih.gov Additionally, strains that facilitate disulfide bond formation in the cytoplasm, like SHuffle, can be utilized, although for proteins like Cys-Protein A/G/L that are intended to have a free cysteine for conjugation, a reducing cytoplasmic environment is generally preferred. nih.gov

Factors to consider when selecting an E. coli strain include:

  • Expression levels: Some strains are engineered for high-level protein production. mdpi.com
  • Protein solubility: Strains that co-express chaperones can aid in proper protein folding. genosphere-biotech.com
  • Codon bias: The gene sequence can be optimized to match the codon usage of E. coli to enhance translation efficiency. rockland.com
  • Plasmid Design and Genetic Fusion Strategies (incorporating Cys residue)

    The design of the expression plasmid is critical for the successful production of Cys-Protein A/G/L. prospecbio.comacs.orgraybiotech.com The plasmid serves as the vehicle to introduce the engineered gene into the E. coli host. Key components of the plasmid include a promoter to initiate gene transcription, a ribosome binding site, and a selectable marker, typically an antibiotic resistance gene, to ensure the maintenance of the plasmid in the bacterial population. embl.org

    The gene for Cys-Protein A/G/L is a synthetic construct created by fusing the DNA sequences encoding the immunoglobulin-binding domains of Protein A, Protein G, and Protein L. prospecbio.com This can be achieved using techniques like In-Fusion® cloning, which allows for the seamless joining of multiple DNA fragments. tandfonline.comnih.gov The domains included are typically the five IgG-binding regions of Protein A (E-D-A-B-C), two of Protein G (C1-C3), and five of Protein L (B1-B2-B3-B4-B5). prospecbio.comraybiotech.com Importantly, regions that could cause non-specific binding, such as the cell wall and albumin-binding domains, are excluded to maximize the specific binding to immunoglobulins. prospecbio.comraybiotech.com

    A crucial step in the genetic design is the incorporation of a cysteine residue. This is typically achieved by adding the corresponding codon (e.g., TGC) to the N-terminus or C-terminus of the fusion gene. prospecbio.comraybiotech.com This strategic placement ensures that the cysteine's thiol group is accessible for subsequent conjugation reactions. nih.govnih.gov

    Expression Optimization for Soluble and Functional Protein Production

    Maximizing the yield of soluble and correctly folded Cys-Protein A/G/L requires the optimization of various expression parameters. sinobiological.comacs.org A primary challenge is preventing the formation of misfolded protein aggregates known as inclusion bodies. genosphere-biotech.com Several strategies can be employed to enhance solubility:

  • Temperature: Lowering the induction temperature (e.g., to 15-25°C) can slow down the rate of protein synthesis, allowing more time for proper folding. rockland.com
  • Inducer Concentration: The concentration of the inducing agent, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG), can be adjusted. Lower concentrations often lead to slower, more controlled expression and improved solubility. mdpi.com
  • Media Composition: The use of specialized growth media, including auto-induction media, can significantly enhance the production of soluble protein. nih.gov Additives like osmolytes (e.g., sorbitol) can also help to improve protein solubility. mdpi.com
  • Fusion Tags: While the primary function of the A, G, and L domains is binding, they can also act as solubility-enhancing tags. genosphere-biotech.comrockland.com
  • By carefully controlling these factors, it is possible to achieve high-level production of functional, soluble this compound.

    Targeted Cysteine Residue Placement and Its Functional Implications for Conjugation and Immobilization

    The introduction of a unique cysteine residue into the Recombinant Protein A/G/L structure is a key design element that greatly expands its utility. acs.orgrsc.org Cysteine is an ideal amino acid for site-specific modification due to the unique reactivity of its thiol group and its relatively low natural abundance in proteins. nih.govnih.gov The thiol group is highly nucleophilic, especially in its thiolate form, making it a prime target for specific chemical reactions. nih.gov

    The strategic placement of the cysteine residue, often at the N- or C-terminus, ensures that it is solvent-accessible and does not interfere with the folding or function of the immunoglobulin-binding domains. prospecbio.comraybiotech.comresearchgate.net This allows for the precise, covalent attachment of various molecules, a process known as conjugation. researchgate.net Common chemistries used for cysteine conjugation include reactions with maleimides or haloacetyl groups, which form stable thioether bonds. nih.gov

    This targeted conjugation has several important functional implications:

  • Immobilization: The cysteine residue provides a specific anchor point for immobilizing the protein onto a solid support, such as magnetic beads or chromatography resins. researchgate.net This is highly advantageous for applications like affinity purification of antibodies.
  • Labeling: The protein can be readily labeled with a variety of probes, including fluorescent dyes, enzymes (like horseradish peroxidase), or biotin. nih.gov This facilitates its use in immunoassays and other detection methods.
  • Creation of Conjugates: The ability to attach other molecules allows for the creation of novel bioconjugates with tailored properties.
  • The efficiency of this conjugation is typically high, often in the range of 70-90%, with high specificity. nih.govnih.gov

    Rational Design of Engineered Variants for Enhanced Performance Characteristics

    Further engineering of this compound can lead to variants with improved performance characteristics. wuxiapptec.commdpi.comtandfonline.comnih.govnih.govnovusbio.com This rational design approach leverages our understanding of protein structure and function to make targeted modifications.

    One area of focus is the optimization of the immunoglobulin-binding domains themselves. While the fusion of Protein A, G, and L domains already provides broad binding specificity, further mutations could be introduced to enhance affinity for specific antibody isotypes or species. prospecbio.comnovusbio.comnovusbio.com

    Engineered variants could also be designed for enhanced stability under various experimental conditions, such as different pH or temperature ranges. This could involve introducing mutations that promote more stable folding or reduce susceptibility to proteolysis.

    The table below summarizes some key characteristics of this compound and potential areas for engineered enhancements.

    CharacteristicDescriptionPotential for Enhancement
    Binding SpecificityBinds to a broad range of immunoglobulins from various species due to the combined domains of Protein A, G, and L. novusbio.comnovusbio.comfishersci.atMutations to enhance affinity for specific antibody subclasses or species.
    Conjugation SiteA single, strategically placed cysteine residue for site-specific modification. prospecbio.comraybiotech.comIntroduction of alternative conjugation sites using non-canonical amino acids for orthogonal chemistries.
    StabilityGenerally stable, but performance can be affected by harsh conditions. prospecbio.comraybiotech.comEngineering for increased thermal or pH stability.
    SolubilityCan be prone to aggregation during high-level expression. genosphere-biotech.comOptimization of linkers and surface residues to improve solubility.

    Advanced Methodologies for Recombinant Cys Protein A/g/l Production and Purification

    Upstream Processing Considerations for Recombinant Cys-Protein A/G/L

    The upstream phase of manufacturing focuses on the generation of the target protein through microbial culture. This involves optimizing fermentation conditions to maximize protein expression and then efficiently extracting the protein from the host cells.

    Fermentation Strategies and Culture Optimization

    The production of this compound in E. coli necessitates a well-defined fermentation strategy to achieve high cell densities and, consequently, high protein yields. Batch or fed-batch cultivation methods are commonly employed in bioreactors.

    Fermentation Strategies: Fed-batch culture is often preferred for large-scale production as it allows for greater control over cell growth and protein expression, preventing the accumulation of toxic byproducts and nutrient depletion. The process typically begins with a batch phase to rapidly increase biomass, followed by a fed-batch phase where a concentrated nutrient feed is supplied to sustain high-density cell growth.

    Culture Optimization: Several parameters are critical for maximizing the expression of recombinant proteins. The composition of the culture medium is fundamental to productivity. frontiersin.org Rich media, such as Terrific Broth (TB), are often used for high-yield expression. Key parameters that require optimization include:

    Temperature: While higher temperatures (e.g., 37°C) can accelerate cell growth, they can also lead to the formation of insoluble and non-functional protein aggregates known as inclusion bodies, especially for complex proteins. tandfonline.com Lowering the post-induction temperature (e.g., to 25-30°C) can slow down protein synthesis, which often promotes proper folding.

    pH: Maintaining the pH of the culture medium within an optimal range (typically 6.8-7.2) is crucial for cell viability and protein stability.

    Dissolved Oxygen (DO): Aerobic fermentation requires a sufficient supply of oxygen. DO levels are typically maintained at a setpoint (e.g., 30-50% air saturation) through controlled agitation and aeration rates to ensure efficient cellular respiration and protein production.

    Inducer Concentration: The expression of the target protein is often under the control of an inducible promoter, such as the lac promoter. Isopropyl-β-D-thiogalactopyranoside (IPTG) is a common inducer. tandfonline.com The optimal concentration and timing of IPTG addition (often at mid-log phase of growth, OD₆₀₀ of 0.6-0.8) must be determined to maximize soluble protein expression. tandfonline.com

    For cysteine-containing proteins like this compound, the reducing environment of the E. coli cytoplasm helps maintain the cysteine residues in their free sulfhydryl state. However, the high expression levels can still lead to aggregation. researchgate.net Therefore, optimizing the balance between growth rate and protein expression rate is paramount.

    Table 1: Key Parameters for Fermentation and Culture Optimization of this compound in E. coli

    Parameter Typical Range/Condition Purpose
    Host Strain E. coli BL21(DE3) Commonly used for high-level protein expression.
    Culture Medium Terrific Broth (TB) or Luria-Bertani (LB) Broth Provides rich nutrients for high-density cell growth.
    Fermentation Mode Fed-batch Allows for controlled growth to high cell densities.
    Temperature Growth: 37°C; Induction: 25-30°C Balances rapid cell growth with soluble protein expression.
    pH 6.8 - 7.2 Maintains optimal conditions for cell health and protein stability.
    Dissolved Oxygen 30-50% saturation Ensures sufficient oxygen for aerobic metabolism.
    Inducer IPTG (Isopropyl-β-D-thiogalactopyranoside) Induces expression of the target protein.

    | Induction Point | OD₆₀₀ of 0.6 - 0.8 | Initiates protein expression during the optimal growth phase. |

    Cell Lysis and Initial Protein Extraction

    Following fermentation, the E. coli cells are harvested, typically by centrifugation. The next critical step is to lyse the cells to release the intracellularly expressed this compound. The choice of lysis method depends on the scale of production and the nature of the protein.

    Common cell lysis methods include:

    Mechanical Disruption: High-pressure homogenization (French press) and sonication are effective but can generate heat, potentially denaturing the target protein.

    Enzymatic Lysis: Lysozyme is an enzyme that degrades the bacterial cell wall, offering a gentler lysis method. tandfonline.com This is often combined with detergents or freeze-thaw cycles.

    Chemical Lysis: Detergent-based lysis buffers (e.g., containing Triton X-100 or commercial reagents like BugBuster) can perforate the cell wall without denaturing soluble proteins.

    For cysteine-rich proteins, it is often beneficial to include a reducing agent, such as dithiothreitol (B142953) (DTT) or β-mercaptoethanol (BME), in the lysis buffer to prevent the formation of intermolecular disulfide bonds that can lead to aggregation. researchgate.net Additionally, protease inhibitors are typically added to prevent degradation of the target protein by endogenous proteases released during lysis.

    After lysis, the crude lysate is clarified by centrifugation to separate the soluble protein fraction from insoluble cell debris and, if present, inclusion bodies. The resulting supernatant, containing the soluble this compound, is then ready for downstream purification.

    Downstream Purification Techniques for this compound

    Downstream processing aims to purify the target protein from the complex mixture of host cell proteins and other contaminants in the clarified lysate. A multi-step chromatography approach is typically employed to achieve high purity.

    Primary Capture by Affinity Chromatography (e.g., Immobilized Metal Affinity Chromatography for His-tag)

    Affinity chromatography is a powerful first step that provides high selectivity and significant purification in a single step. nih.gov Since many recombinant proteins, including variants of Protein A/G/L, are engineered with an affinity tag, this method is widely used for primary capture. hoelzel-biotech.com A common choice is a polyhistidine-tag (His-tag), which consists of a series of histidine residues fused to the protein's N- or C-terminus. hoelzel-biotech.com

    This His-tagged this compound can be efficiently purified using Immobilized Metal Affinity Chromatography (IMAC). hoelzel-biotech.com The principle of IMAC involves the chelation of metal ions (commonly Ni²⁺ or Co²⁺) to a solid support matrix. hoelzel-biotech.com The histidine residues in the tag have a strong affinity for these immobilized metal ions, allowing the target protein to bind to the column while most host cell proteins pass through. hoelzel-biotech.com

    The process involves:

    Equilibration: The IMAC column is equilibrated with a binding buffer.

    Loading: The clarified cell lysate is loaded onto the column.

    Washing: The column is washed with a wash buffer, which may contain a low concentration of a competitive agent like imidazole, to remove non-specifically bound proteins.

    Elution: The bound His-tagged protein is eluted by increasing the concentration of the competitive agent (e.g., 250-500 mM imidazole) or by lowering the pH. hoelzel-biotech.com

    Intermediate Purification Steps (e.g., Ion Exchange Chromatography)

    Following the initial capture step, the protein solution, while significantly enriched, may still contain minor impurities such as host cell proteins with similar binding properties, protein aggregates, or nucleic acids. Ion Exchange Chromatography (IEX) is a common intermediate purification step used to separate molecules based on their net surface charge. researchgate.net

    The choice between anion exchange (AEX) and cation exchange (CEX) chromatography depends on the isoelectric point (pI) of the this compound and the desired pH of the operation.

    In AEX , a positively charged stationary phase is used to bind negatively charged proteins.

    In CEX , a negatively charged stationary phase binds positively charged proteins.

    The process involves binding the protein to the column at a low salt concentration and then eluting it with a gradient of increasing salt concentration or a change in pH. This step is effective at removing impurities that have different charge properties from the target protein.

    Polishing by Size Exclusion Chromatography for Homogeneity

    The final step in the purification cascade is typically a polishing step to remove any remaining trace impurities and, crucially, to separate protein aggregates (dimers, multimers) from the monomeric, active form of the protein. Size Exclusion Chromatography (SEC), also known as gel filtration, is ideally suited for this purpose. google.com

    In SEC, molecules are separated based on their hydrodynamic radius as they pass through a column packed with porous beads. google.com Larger molecules, such as aggregates, are excluded from the pores and thus travel a shorter path, eluting first. Smaller molecules, including the desired monomeric protein, can enter the pores, extending their path length and causing them to elute later. This technique is also useful for buffer exchange, placing the final purified protein into a suitable storage buffer. addgene.org

    The combination of these three chromatography steps—affinity, ion exchange, and size exclusion—forms a robust purification platform capable of yielding this compound with the high degree of purity and homogeneity required for its applications.

    Table 2: Typical Multi-Step Purification Scheme for His-tagged this compound

    Purification Step Principle Key Parameters Purpose
    1. Affinity Chromatography (IMAC) Specific binding of His-tag to immobilized Ni²⁺ or Co²⁺ ions. hoelzel-biotech.com Binding Buffer: Tris buffer with NaCl. Elution: Imidazole gradient (e.g., 20-500 mM). Primary capture and high-fold initial purification.
    2. Ion Exchange Chromatography (IEX) Separation based on net surface charge. researchgate.net Resin: Anion or Cation exchanger. Elution: NaCl gradient (e.g., 0-1 M). Removal of remaining host cell proteins and nucleic acids.

    | 3. Size Exclusion Chromatography (SEC) | Separation based on molecular size. google.com | Resin: Selected based on protein size. Buffer: Final storage buffer (e.g., PBS). | Removal of aggregates and buffer exchange for final product formulation. |

    Comprehensive Characterization of Recombinant Cys Protein A/g/l

    Purity Assessment Methodologies

    Ensuring the purity of Recombinant Cys-Protein A/G/L is a critical quality control step. High purity is essential for reliable performance in downstream applications and to prevent interference from contaminants. Two standard and complementary methodologies are employed for this purpose: Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Size Exclusion Chromatography-High Performance Liquid Chromatography (SEC-HPLC).

    Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE)

    SDS-PAGE is a widely used electrophoretic technique to separate proteins based on their molecular weight. mdpi.com In this method, the protein is denatured and coated with the anionic detergent sodium dodecyl sulfate (B86663) (SDS), which imparts a uniform negative charge-to-mass ratio. mdpi.com When subjected to an electric field within a polyacrylamide gel matrix, the proteins migrate towards the anode at a rate inversely proportional to the logarithm of their molecular mass. mdpi.com

    For this compound, which has a predicted molecular mass of approximately 89.3 kDa, biologicscorp.com SDS-PAGE analysis under reducing conditions typically reveals a single, prominent band corresponding to this weight. The presence of a solitary, well-defined band is indicative of high purity. Conversely, the appearance of additional bands would suggest the presence of protein contaminants or degradation products. Densitometric analysis of the stained gel allows for a semi-quantitative estimation of purity, which for high-quality preparations of this compound, is generally expected to be greater than 95%.

    Size Exclusion Chromatography-High Performance Liquid Chromatography (SEC-HPLC)

    SEC-HPLC is a powerful chromatographic technique that separates molecules in solution based on their hydrodynamic radius. youtube.com The system utilizes a column packed with porous beads. Larger molecules, such as protein aggregates, are excluded from the pores and thus travel a shorter path, eluting from the column first. Smaller molecules, like the monomeric protein and any smaller fragments, can enter the pores, increasing their path length and causing them to elute later. youtube.com

    This method is particularly valuable for the characterization of recombinant proteins as it is performed under non-denaturing conditions, preserving the native protein structure. youtube.com For this compound, SEC-HPLC is employed to detect and quantify the presence of aggregates, which can form during production and storage and may impact the protein's functionality. A typical SEC-HPLC chromatogram for a highly pure sample will show a single, symmetrical peak corresponding to the monomeric form of the protein. The presence of earlier eluting peaks would indicate aggregation. The purity is determined by calculating the area of the monomer peak as a percentage of the total peak area in the chromatogram. High-quality preparations of this compound consistently demonstrate a purity of greater than 95% by this method. biologicscorp.com

    Structural Integrity and Conformational Analysis

    Verifying the correct three-dimensional structure of this compound is crucial, as its function is intrinsically linked to its conformation. The fusion of multiple binding domains necessitates that each domain folds correctly to maintain its specific immunoglobulin-binding properties.

    Circular Dichroism (CD) spectroscopy is a key technique used to assess the secondary structure of the fusion protein. nih.gov This method measures the differential absorption of left- and right-circularly polarized light by chiral molecules, such as proteins. The resulting CD spectrum provides a signature of the protein's secondary structural elements, including α-helices, β-sheets, and random coils. youtube.com By comparing the experimental spectrum of this compound to reference spectra for proteins with known structures, the presence and proportion of these elements can be estimated, confirming that the protein has adopted its intended fold.

    In addition to CD spectroscopy, mass spectrometry-based techniques can provide insights into the protein's conformation. nih.gov Methods such as native mass spectrometry can be used to analyze the intact protein under non-denaturing conditions, providing information about its mass and conformational state. nih.gov Limited proteolysis coupled with mass spectrometry can also be employed to probe the accessibility of different regions of the protein to proteases, which can indicate whether specific domains are correctly folded and packed. nih.gov The stability of the folded state can be further investigated using techniques like differential scanning fluorimetry (DSF), which measures the protein's melting temperature by monitoring changes in fluorescence as the protein is heated and unfolds. nih.gov

    Functional Activity Characterization

    The ultimate measure of the quality of this compound is its ability to bind immunoglobulins with high affinity and specificity. A comprehensive functional characterization involves determining the binding kinetics and mapping the binding profile across a wide range of immunoglobulin classes and species.

    Immunoglobulin Binding Affinity Determination (e.g., Surface Plasmon Resonance)

    Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. nih.gov It is extensively used to determine the binding kinetics and affinity of interactions between proteins. springernature.com In a typical SPR experiment to characterize this compound, the protein would be immobilized on the surface of a sensor chip, and solutions containing different concentrations of a specific immunoglobulin (the analyte) are flowed over the surface.

    The binding of the immunoglobulin to the immobilized this compound causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. nih.gov By analyzing the signal changes over time during the association (analyte flowing over the surface) and dissociation (buffer flowing over the surface) phases, the association rate constant (kₐ), dissociation rate constant (kₔ), and the equilibrium dissociation constant (Kₗ) can be calculated. The Kₗ value is a measure of the binding affinity, with lower values indicating a stronger interaction. SPR provides a quantitative measure of the functional activity of the recombinant protein.

    Below is a table of representative binding affinities for the individual and combined protein components with various immunoglobulin subclasses, as determined by SPR.

    Antibody SubclassProtein A (Kₗ, M)Protein A/G (Kₗ, M)Protein G (Kₗ, M)Protein L (Kₗ, M)
    Human IgG1κ<1.0 x 10⁻¹¹<1.0 x 10⁻¹¹1.0 x 10⁻¹¹<1.0 x 10⁻¹⁰
    Human IgG2κ<1.0 x 10⁻¹¹2.68 x 10⁻⁹2.08 x 10⁻¹⁰
    Human IgG3κ<1.0 x 10⁻¹¹1.18 x 10⁻⁹1.0 x 10⁻¹¹
    Human IgG1λ<1.0 x 10⁻¹¹1.0 x 10⁻¹¹<1.0 x 10⁻¹⁰
    Mouse IgG1κ2.04 x 10⁻⁸1.83 x 10⁻⁸1.24 x 10⁻⁷
    Mouse IgG2aκ<1.0 x 10⁻¹¹<1.0 x 10⁻¹¹<1.0 x 10⁻¹¹1.24 x 10⁻⁷

    Note: "—" indicates that the interaction could not be fitted to the theoretical curve due to very low signal levels. Data adapted from Bio-Rad Laboratories, Inc. bio-rad.com

    Binding Specificity Across Immunoglobulin Classes and Species

    The key advantage of this compound is its broad binding spectrum, derived from the combined specificities of its constituent proteins. Protein A and Protein G primarily bind to the Fc region of IgG from a variety of mammalian species. bioclone.net Protein L, in contrast, binds to the kappa light chain of immunoglobulins, which allows it to interact with a wider range of immunoglobulin classes, including IgG, IgM, IgA, IgE, and IgD, provided they contain the appropriate kappa light chain. bioclone.netthermofisher.com

    The fusion of these domains in a single recombinant protein results in a versatile reagent capable of binding to all subclasses of human IgG, making it particularly useful when the subclass of a monoclonal antibody is unknown. nih.gov It also demonstrates broad reactivity with IgGs from numerous other species. The comprehensive binding profile of this compound is a direct reflection of the additive properties of its components.

    The following table summarizes the binding specificities of Protein A, Protein G, and Protein L for immunoglobulins from various species.

    SpeciesImmunoglobulinProtein AProtein GProtein L
    HumanIgG+++++++
    IgA++-+
    IgM++-+
    IgE++-+
    MouseIgG₁+++++
    IgG₂ₐ+++++++
    IgM--+
    RatIgG₂ₐ-++++
    IgM--+
    RabbitIgG+++++-
    GoatIgG+++-
    SheepIgG+++-
    BovineIgG+++-
    HorseIgG+++++-

    Key: +++ Strong binding, ++ Medium binding, + Weak binding, - No binding. bio-rad.com

    Thermal Stability and Activity Retention

    The thermal stability of a protein refers to its ability to resist irreversible structural changes, or denaturation, as temperature increases. For this compound, high thermal stability is crucial for maintaining its immunoglobulin-binding functionality, especially in applications that may involve temperature fluctuations, such as chromatography and sensor development. The constituent domains of the fusion protein, particularly those derived from Protein A, are known for their significant intrinsic thermal and chemical stability.

    When a protein's environment is heated, the hydrogen bonds and other non-covalent forces that maintain its complex three-dimensional structure are disrupted. quora.com This unfolding, known as thermal denaturation, leads to a loss of the protein's native conformation and, consequently, its biological activity. quora.comyoutube.com Techniques such as Differential Scanning Calorimetry (DSC) are used to characterize the thermal stability of biomolecules by measuring the heat change associated with their denaturation, often expressed as a thermal transition midpoint (Tm). malvernpanalytical.com

    Detailed research into the thermal properties of immobilized recombinant Protein A, a primary component of the A/G/L fusion, demonstrates remarkable heat resistance. Studies on affinity chromatography resins using a recombinant Protein A ligand have shown that the static binding capacity for Immunoglobulin G (IgG) is not impaired even after the resin is heated to 90°C for 30 minutes. tosohbioscience.com This indicates that the protein retains its structural integrity and functional activity after exposure to significantly elevated temperatures. The multipoint attachment of the recombinant ligand to the chromatography matrix further enhances this chemical and thermal stability. tosohbioscience.com

    Table 1: Effect of High-Temperature Incubation on Recombinant Protein A Binding Capacity
    ParameterConditionObservationReference
    Temperature90°CStatic IgG binding capacity was not impaired. tosohbioscience.com
    Duration30 minutes
    LigandImmobilized Recombinant Protein A

    While the protein itself is stable at high temperatures, its functional activity in a dynamic process like chromatography can be temperature-dependent. The efficiency of the interaction between the protein and its target immunoglobulins can vary with the process temperature. Research on the purification of a monoclonal antibody using a Protein A resin (MabSelect SuRe) showed that controlling the process temperature had a notable effect on the dynamic binding capacity (DBC). Specifically, operating the chromatography process at 10°C resulted in a 20% increase in binding capacity compared to operating at higher temperatures. digitellinc.com This suggests that while the protein is not denatured, temperature can influence the kinetics of binding and dissociation.

    Table 2: Influence of Process Temperature on Dynamic Binding Capacity (DBC) of a Protein A Resin
    Process TemperatureObserved Effect on DBCObserved Effect on mAb Loss (Loading/Wash)Reference
    10°C20% increase in binding capacity35% reduction in loss digitellinc.com
    20°CBaselineBaseline
    30°C(Not specified as increase/decrease relative to baseline)(Not specified as increase/decrease relative to baseline)

    Immobilization and Conjugation Strategies Utilizing Cysteine Residue

    Surface Functionalization for Cys-Protein A/G/L Immobilization

    To leverage the reactive cysteine residue for oriented immobilization, the substrate surface must first be functionalized with a compatible reactive group. The choice of surface and functionalization chemistry depends on the final application, such as biosensing, chromatography, or immunoassays.

    Gold surfaces are widely used in biosensor applications, particularly for Surface Plasmon Resonance (SPR), due to their unique electronic properties and straightforward functionalization. nih.gov The thiol group of a cysteine residue has a strong, intrinsic affinity for gold, forming a spontaneous and stable gold-sulfur (Au-S) dative bond. nih.gov This interaction allows for the direct, one-step, and oriented immobilization of cysteine-tagged proteins like Cys-Protein A/G/L onto a bare gold surface without requiring additional cross-linking reagents. researchgate.netnih.gov

    Studies using cysteine-tagged Protein G have demonstrated that this oriented immobilization significantly improves antibody-binding ability compared to randomly adsorbed protein. researchgate.netnih.gov The proper orientation afforded by the Au-S bond ensures that the antibody-binding domains of the protein are exposed, leading to higher surface coverage of functional antibodies and enhanced antigen detection. nih.gov Research has shown that the density of antibodies on a cysteine-tagged Protein G surface can be approximately four times higher than on a randomly oriented Protein G surface.

    Silica beads and various resins (such as agarose) are common solid supports for affinity chromatography. nih.govnih.gov To immobilize Cys-Protein A/G/L, these supports must be functionalized with thiol-reactive groups.

    A common strategy involves using maleimide-functionalized agarose (B213101) beads. nih.gov Recombinant Protein A containing a C-terminal cysteine has been successfully immobilized onto such beads via the thiol-maleimide reaction. This site-specific conjugation strategy resulted in a significantly higher antibody-binding capacity compared to random immobilization on aldehyde-functionalized beads. nih.gov

    Table 2: Comparison of Antibody-Binding Capacity for Site-Specific vs. Random Immobilization of Cys-Protein A on Agarose Beads

    Immobilization Method Support Chemistry Max. Static Binding Capacity (mg/g) Max. Dynamic Binding Capacity (mg/g)
    Site-Specific (Oriented) Maleimide-functionalized Agarose ~64 ~50
    Random Aldehyde-functionalized Agarose ~31 ~26

    Data derived from a study on recombinant Cys-Protein A, demonstrating the principle of improved capacity through oriented immobilization. nih.gov

    Another approach for silica surfaces involves a multi-step process where the surface is first modified with vinyl groups. A subsequent photo-click thiol-ene reaction can then be used to covalently attach cysteine-containing proteins. nih.gov Alternatively, resins can be modified to capture cysteine-modified proteins through disulfide exchange reactions, for example by using a pyridyl disulfide-activated resin. google.com

    In immunoassays like ELISA, proteins are immobilized onto the surface of microtiter plates, which are typically made of polystyrene. aip.org While simple physical adsorption is possible, it often leads to random orientation and protein denaturation, reducing assay sensitivity. aip.org Covalent immobilization of Cys-Protein A/G/L to a derivatized microplate surface provides a more robust and controlled alternative.

    Commercially available microplates are offered with various activated surfaces for covalent coupling. Maleimide-activated plates are specifically designed for binding sulfhydryl-containing molecules. thermofisher.com These plates have surfaces coated with maleimide groups, allowing for the direct and spontaneous immobilization of proteins with free cysteines, like Cys-Protein A/G/L. thermofisher.com These plates are often pre-blocked to reduce non-specific binding and have a defined binding capacity, for instance, 100 to 150 pmol of a sulfhydryl-containing peptide per well. thermofisher.com Other surfaces, such as "Immobilizer Amino" plates, contain electrophilic groups tethered on a spacer arm that can also form stable covalent bonds with sulfhydryl groups, providing another option for oriented immobilization. thermofisher.com

    Novel Conjugation Methods for Reporter Molecules and Bioconjugates Utilizing Cysteine Residue

    The introduction of an engineered cysteine residue into the recombinant Protein A/G/L provides a unique and highly reactive handle for site-specific conjugation. nih.gov The thiol group of the cysteine is a strong nucleophile, particularly at pH values slightly above neutral, making it an ideal target for chemoselective modification. nih.gov This allows for the precise, covalent attachment of various reporter molecules and bioconjugates, creating homogenous products with controlled stoichiometry and orientation, which is a significant advantage over random conjugation methods that target multiple residues like lysines. nih.govacs.org

    Enzyme Conjugation (e.g., HRP, AP)

    The single cysteine residue on Recombinant Cys-Protein A/G/L facilitates the direct and site-specific conjugation of reporter enzymes such as Horseradish Peroxidase (HRP) and Alkaline Phosphatase (AP). clickbios.com This process typically involves the use of maleimide-activated enzymes that react specifically with the cysteine's thiol group to form a stable thioether bond. nih.gov The resulting enzyme-Protein A/G/L conjugates are powerful reagents in immunoassays like ELISA and Western blotting, where the enzymatic activity provides signal amplification for sensitive detection.

    The choice of enzyme depends on the specific application requirements. HRP is a smaller enzyme (approx. 44 kDa) which can allow for better penetration into tissues and cells and may cause less steric hindrance. biosyn.com AP is widely used due to its high turnover rate and the availability of numerous chromogenic, fluorogenic, and chemiluminescent substrates. biosyn.com Site-specific conjugation ensures that the enzyme is attached away from the antibody-binding domains of the Protein A/G/L, preserving its full functionality.

    Reporter EnzymeTypical Molecular WeightKey Characteristics for Conjugation
    Horseradish Peroxidase (HRP)~44 kDaRelatively small size reduces steric hindrance; high turnover rate; multiple surface lysines available for activation if needed. biosyn.com
    Alkaline Phosphatase (AP)~140 kDaHigh specific activity; optimal function at alkaline pH; activated by divalent cations. biosyn.com

    Fluorescent Dye Labeling (e.g., FITC, R-PE)

    The cysteine residue is an excellent target for labeling with fluorescent dyes, enabling the creation of highly specific probes for use in applications such as flow cytometry, immunofluorescence, and microarrays. clickbios.com Dyes containing maleimide or iodoacetamide functional groups react readily and specifically with the thiol side chain of the cysteine. mdpi.com This site-specific labeling strategy is superior to random labeling of amine groups (e.g., on lysine residues), as it yields a homogenous product with a defined dye-to-protein ratio and ensures that the dye does not interfere with the antibody-binding sites. nih.gov

    Commonly used fluorophores for cysteine conjugation include small organic dyes like Fluorescein isothiocyanate (FITC) and large protein-based labels like R-Phycoerythrin (R-PE). The choice of dye is dictated by the desired excitation and emission wavelengths, quantum yield, and the instrumentation available for detection.

    Fluorescent DyeAbbreviationTypical Reactive Group for Cysteine ConjugationCommon Application
    Fluorescein isothiocyanateFITCMaleimide, IodoacetamideImmunofluorescence, Flow Cytometry
    R-PhycoerythrinR-PEMaleimide, Thiol-reactive crosslinkersFlow Cytometry
    Cyanine Dyes (e.g., Cy3, Cy5)Cy3, Cy5MaleimideMicroscopy, FRET

    Biotinylation Strategies

    Biotinylation is the process of covalently attaching biotin to a protein, which can then be detected or captured with high specificity and affinity using avidin or streptavidin. thermofisher.comsinobiological.com The interaction between biotin and avidin is one of the strongest known non-covalent biological interactions, making it an invaluable tool in biotechnology. thermofisher.com

    For this compound, biotinylation can be achieved with high precision by using biotinylation reagents that specifically target sulfhydryl groups. thermofisher.com Reagents such as maleimide-biotin react exclusively with the engineered cysteine residue, resulting in a site-specifically biotinylated protein. nih.gov This method ensures a 1:1 molar ratio of biotin to protein and a uniform orientation when the protein is immobilized on a streptavidin-coated surface. sinobiological.com This controlled immobilization is crucial for developing sensitive and reproducible immunoassays and affinity purification systems. nih.gov

    Biotinylation StrategyTarget ResidueKey AdvantageCommon Reagent Type
    Site-Specific Thiol-ReactiveCysteineHomogenous product, controlled orientation on streptavidin surfaces. sinobiological.comMaleimide-Biotin, Iodoacetyl-Biotin
    Amine-Reactive (for comparison)LysineTargets multiple accessible residues.NHS-Ester Biotin

    Applications of Recombinant Cys Protein A/g/l in Advanced Research Methodologies

    Enhanced Affinity Chromatography for Immunoglobulin Purification

    Recombinant Cys-Protein A/G/L is highly effective for the single-step purification of both monoclonal and polyclonal antibodies from various sources, including serum, ascites fluid, and cell culture supernatants. genscript.comthermofisher.comaddgene.org Its composite nature grants it a broader binding capacity than any of its individual components alone. prospecbio.com

    Protein A Domains: Contribute high affinity for the Fc region of IgG from species such as humans, rabbits, and pigs. thermofisher.comsigmaaldrich.com

    Protein G Domains: Add strong affinity for a wider range of IgG subclasses, including most human and mouse IgGs. rockland.comualberta.ca

    Protein L Domains: Enable binding to antibodies through their kappa light chains, capturing not only IgG but also other immunoglobulin classes (IgA, IgM, IgE) and antibody fragments that may lack an Fc region. primegene.comthermofisher.com

    This comprehensive binding profile makes it an ideal choice for purifying total IgG from serum without significant bias towards a particular subclass. rockland.comthermofisher.com The recombinant protein, produced in E. coli, avoids the co-purification of contaminants associated with native protein preparations. bioclone.net

    ComponentPrimary Binding TargetAdvantage in Fusion Protein
    Protein A Domains (e.g., E, D, A, B, C)Fc region of IgGBinds strongly to IgG from various species like human, rabbit, pig, dog, and cat. thermofisher.comprospecbio.com
    Protein G Domains (e.g., C1, C3)Fc region of IgGProvides broader reactivity, binding to all human and mouse IgG subclasses. prospecbio.comrockland.comualberta.ca
    Protein L Domains (e.g., B1-B5)Variable domain of Kappa light chainsCaptures a wider range of Ig classes (IgG, IgA, IgM) and antibody fragments. primegene.comgenscript.com

    The purification of recombinant antibody fragments, such as Fragment antigen-binding (Fab) and single-chain variable fragments (scFv), presents a challenge for traditional Protein A or Protein G chromatography as these fragments often lack the Fc region. mdpi.com The inclusion of Protein L binding domains in the Cys-Protein A/G/L construct directly addresses this issue. primegene.com Since Protein L interacts with the variable region of the kappa light chain, it can effectively capture these critical antibody formats. genscript.comthermofisher.com This capability is crucial for the development and quality control of next-generation antibody therapeutics, including bispecific antibodies that may have complex structures lacking traditional Fc domains.

    The terminal cysteine residue in this compound is a key feature for advancing affinity column technology. It enables directional, covalent immobilization onto chromatography supports, such as agarose (B213101) beads. mdpi.com This ordered orientation, in contrast to random multipoint attachment, ensures that the immunoglobulin-binding domains are uniformly exposed, leading to columns with higher binding capacity and improved flow characteristics. ualberta.ca

    The purification process typically involves three main stages:

    Binding: The antibody-containing sample is applied to the column under physiological or slightly alkaline pH conditions (pH 7.0-9.0) to facilitate strong binding. sigmaaldrich.comsigmaaldrich.com

    Washing: Unbound proteins and contaminants are washed from the column using a binding buffer. addgene.org

    Elution: The purified antibody is recovered by disrupting the interaction between the antibody and the ligand. This is most commonly achieved by lowering the pH, typically using a 0.1 M citrate or glycine buffer with a pH between 2.5 and 5.0. bio-rad-antibodies.comnih.gov

    Collected fractions are immediately neutralized with a high pH buffer (e.g., 1 M Tris-HCl, pH 9.0) to prevent acid-induced denaturation and aggregation of the antibody. bio-rad.comyoutube.com

    Chromatography StepTypical BufferPurpose
    Equilibration/BindingPhosphate Buffered Saline (PBS), pH 7.4 or 0.02 M Sodium Phosphate, pH 7.0Prepares the column and promotes specific binding of immunoglobulins. sigmaaldrich.comsigmaaldrich.com
    WashingBinding BufferRemoves non-specifically bound proteins and contaminants. sigmaaldrich.com
    Elution0.1 M Citric Acid or Glycine-HCl, pH 2.5-5.0Disrupts the high-affinity interaction to release the bound antibody. sigmaaldrich.comnih.gov
    Neutralization1 M Tris-HCl, pH 9.0Immediately raises the pH of eluted fractions to preserve antibody structure and function. youtube.com

    A critical consideration in affinity chromatography, particularly for therapeutic antibody production, is the potential for the ligand (Protein A/G/L) to leach from the column and co-elute with the purified product. rockland.com The covalent linkage facilitated by the Cys residue results in very low ligand leakage compared to other immobilization chemistries. sigmaaldrich.com However, regulatory standards demand that any leached impurities be rigorously monitored and removed. Enzyme-Linked Immunosorbent Assays (ELISAs) are commonly employed for the sensitive detection and quantification of leached protein. raybiotech.com If detected, subsequent polishing steps, such as ion-exchange (IEX) or size-exclusion chromatography (SEC), are used to remove these impurities from the final antibody product. sigmaaldrich.com

    High-Throughput Immunodetection and Immunoassay Development

    The unique properties of this compound also make it highly suitable for the development of sensitive and robust immunoassays. Its ability to bind a wide range of antibodies and its capacity for oriented immobilization are key advantages in high-throughput screening and diagnostic platforms. interchim.fr

    In ELISA, the orientation of the capture antibody on the microplate surface is critical for assay performance. mdpi.com When antibodies are passively adsorbed, they bind in random orientations, which can mask the antigen-binding sites and reduce the sensitivity of the assay. nih.gov

    This compound can be used to coat ELISA plates, and the terminal cysteine allows for its covalent, directional attachment to a treated surface. mdpi.com This creates an ordered layer of Protein A/G/L that then captures the antibody of interest via its Fc region or kappa light chain. nih.gov This "oriented capture" strategy ensures that the antibody's antigen-binding Fab arms are positioned away from the surface, maximizing their availability for antigen binding. mdpi.com This leads to a significant increase in assay sensitivity and signal-to-noise ratio, allowing for more accurate and reliable quantification of the target antigen. interchim.frnih.gov

    Western Blotting and Immunoprecipitation Techniques

    While this compound is not directly used as a detection reagent in the blotting phase of a Western blot, its role in the preceding immunoprecipitation (IP) step is pivotal for the success of the entire workflow. Immunoprecipitation is a technique designed to isolate a specific protein (antigen) from a complex mixture, such as a cell lysate, using an antibody specific to that protein. The subsequent analysis of the isolated protein is commonly performed by Western blotting.

    The efficacy of IP relies heavily on the method used to capture the antibody-antigen complex. This is where Cys-Protein A/G/L offers significant advantages. By covalently immobilizing Cys-Protein A/G/L onto a solid support, such as magnetic beads, researchers can create a highly efficient affinity matrix for capturing antibodies. The terminal cysteine residue allows for a directed, covalent attachment to the bead surface (e.g., a maleimide-activated surface), ensuring that the antibody-binding domains of the A/G/L portion are uniformly oriented away from the support.

    This controlled orientation leads to several enhancements over random immobilization methods:

    Increased Binding Capacity: A uniform presentation of antibody-binding domains maximizes the number of primary antibodies that can be captured per unit of support material.

    Enhanced Specificity: Proper orientation minimizes non-specific binding of other proteins from the lysate to the support matrix, resulting in a cleaner immunoprecipitate.

    Improved Stability: The covalent bond formed via the cysteine residue is significantly more stable than non-covalent adsorption, preventing the leaching of the protein A/G/L from the support during wash steps.

    Once the primary antibody is captured by the immobilized Cys-Protein A/G/L, it is used to bind and pull down its target antigen from the cell lysate. The entire complex (bead - Cys-Protein A/G/L - antibody - antigen) is then washed to remove contaminants before the antigen is eluted and analyzed by SDS-PAGE and Western blotting.

    Table 1: Comparison of Immobilization Strategies for Immunoprecipitation
    FeatureRandom Immobilization (e.g., Amine Coupling)Oriented Immobilization (via Cys-Protein A/G/L)
    Orientation Random; many antibody-binding sites are sterically hindered.Uniform; antibody-binding sites are optimally exposed.
    Binding Capacity Lower and variable.Higher and more consistent. rsc.org
    Bonding Often non-covalent or multi-point covalent, can be unstable.Site-specific covalent bond, highly stable. nih.gov
    Efficiency Reduced efficiency in capturing target antigen.Significantly improved efficiency and purity of pull-down. rsc.org
    Reproducibility Lower due to inconsistent surface chemistry.Higher due to controlled and defined surface chemistry.

    Flow Cytometry and Cell Surface Antigen Detection

    In flow cytometry, Cys-Protein A/G/L serves as a versatile secondary detection reagent for identifying and quantifying cell surface antigens. The broad binding profile of the A/G/L fusion allows it to recognize a wide array of primary antibodies from different species and of various isotypes.

    The key advantage of the Cys-tagged version is the ability to create customized, highly specific fluorescent conjugates. The terminal cysteine's thiol group provides a specific site for conjugation with a fluorophore that has a maleimide reactive group. lumiprobe.com This results in a homogeneously labeled detection reagent where the fluorophore is positioned away from the antibody-binding domains, ensuring that neither function is compromised.

    The typical workflow is as follows:

    Cells are incubated with a primary antibody that specifically binds to the cell surface antigen of interest.

    After washing away unbound primary antibody, the cells are incubated with the fluorophore-conjugated Cys-Protein A/G/L.

    The Cys-Protein A/G/L binds to the Fc or light chain region of the primary antibody that is now attached to the cell surface.

    The cells are then analyzed on a flow cytometer, where the fluorescence intensity is proportional to the number of antigens on the cell surface.

    This approach is particularly useful in multicolor flow cytometry experiments where researchers need to use primary antibodies from various species for which directly conjugated secondary antibodies may not be commercially available.

    Microarray-Based Immunoscreening

    Protein microarrays are powerful tools for the high-throughput analysis of protein expression and antibody profiling in biological samples. nih.gov The performance of an antibody microarray, which is used to capture specific antibodies from a sample (e.g., serum), is critically dependent on the quality of the immobilized capture reagent.

    This compound is an ideal molecule for constructing such antibody microarrays. The terminal cysteine residue allows for the covalent, site-specific immobilization of the protein onto a functionalized microarray surface, such as a maleimide-coated glass slide. This process ensures that the Cys-Protein A/G/L is attached in a uniform, upright orientation across the entire array.

    The benefits of this strategy are significant for immunoscreening applications:

    Uniform Antibody Capture: The oriented Cys-Protein A/G/L layer creates a surface that uniformly and efficiently captures immunoglobulins from the applied sample, ensuring that each spot on the microarray has a consistent binding capacity.

    High Reproducibility: The defined and stable covalent chemistry leads to highly reproducible arrays, both within a single slide and between different batches, which is crucial for reliable screening results. nih.gov

    In a typical microarray-based immunoscreening experiment, the array surface coated with Cys-Protein A/G/L is incubated with a biological sample. The protein captures the antibodies present, which can then be detected using a labeled antigen or a secondary antibody, allowing for the simultaneous profiling of antibody responses against hundreds or thousands of targets.

    Advanced Biosensor and Bioanalytical Platform Development

    The unique properties of this compound make it a foundational component in the development of sophisticated biosensors and bioanalytical platforms. Its ability to form a stable, oriented layer for antibody capture is leveraged to enhance the sensitivity, specificity, and reliability of these devices.

    Surface Plasmon Resonance (SPR) and Acoustic Wave Sensing for Real-Time Interaction Analysis

    Surface Plasmon Resonance (SPR) and acoustic wave sensors (such as Quartz Crystal Microbalance, QCM) are label-free techniques that monitor molecular interactions in real-time. researchgate.netnih.gov A critical requirement for these technologies is the proper immobilization of a ligand molecule onto the sensor chip surface to capture the analyte of interest.

    This compound is extensively used to create a high-quality antibody-capture surface on SPR and other optical biosensor chips. nih.gov The process involves two steps:

    Immobilization of Cys-Protein A/G/L: The sensor chip, typically coated with a thin layer of gold, is functionalized to react with the thiol group of the cysteine residue. This creates a dense, covalently attached, and highly oriented monolayer of Cys-Protein A/G/L. nih.gov

    Antibody Capture: A specific antibody is then flowed over the sensor surface and is captured by the immobilized Cys-Protein A/G/L layer. This capture is also oriented, presenting the antigen-binding sites (Fab regions) of the antibody to the sample flow.

    This two-step approach provides a robust and reproducible surface that allows for the precise analysis of antigen-antibody binding kinetics (association and dissociation rates) and affinity. researchgate.netbio-rad.com The stable, covalent linkage ensures the surface can often be regenerated by stripping the captured antibody and antigen with a low-pH buffer, allowing the same chip to be used for multiple experiments. researchgate.net Studies have shown that using a cysteine-tagged protein for immobilization on a gold surface results in superior antibody binding ability and enhanced antigen detection compared to using a tag-free protein. nih.gov

    Electrochemical and Optical Biosensors with Immobilized Cys-Protein A/G/L

    Electrochemical and optical biosensors are devices that convert the binding of a biological molecule into a measurable electrical or optical signal. The performance of these sensors is highly dependent on the interface between the biological recognition element (e.g., an antibody) and the transducer surface (e.g., an electrode).

    This compound serves as an ideal molecular linker for functionalizing these surfaces. The thiol group of the terminal cysteine can form a strong self-assembled monolayer on gold electrodes, a common material in electrochemical biosensors. nih.govmdpi.comscielo.br This provides a stable and direct method for orienting the protein. For other surfaces (e.g., carbon, indium tin oxide), the surface can be modified with maleimide groups to specifically react with the cysteine's thiol group. nih.govlumiprobe.comacs.org

    By creating a well-ordered layer of Cys-Protein A/G/L, which then captures the desired primary antibody, the sensor's performance is enhanced in several ways:

    Improved Signal-to-Noise Ratio: The organized molecular layer brings the binding event closer to the transducer surface in a controlled manner, which can lead to a stronger and more discernible signal.

    Increased Sensitivity: The high density of active, oriented antibodies allows for the detection of very low concentrations of the target analyte.

    Greater Stability: The covalent immobilization provides long-term stability to the sensor, making it more robust for repeated use or storage.

    Integration into Microfluidic Systems for Automated Analysis

    Microfluidic systems, or "lab-on-a-chip" technologies, enable the automation of complex biological assays in miniaturized formats, offering advantages such as reduced sample and reagent consumption, faster analysis times, and high-throughput capabilities. nih.govnih.govpnas.org

    This compound can be integrated into these systems by immobilizing it onto the inner surfaces of the microchannels. This is achieved by flowing functionalizing reagents through the channels to create a reactive surface (e.g., maleimide-coated) and then introducing the Cys-Protein A/G/L to form a covalent bond. This process transforms the microchannel into a high-surface-area-to-volume affinity column.

    Once functionalized, the microfluidic device can perform automated immunoassays. A sample can be flowed through the channel, where the target-specific antibodies, captured by the Cys-Protein A/G/L layer, bind to their antigen. Subsequent steps, such as washing and the introduction of a labeled detection antibody, can all be performed automatically under precise flow control. researchgate.netnih.govnih.gov This integration facilitates the development of portable, automated diagnostic devices for point-of-care testing and high-throughput screening.

    Applications in Proteomics and Protein-Protein Interaction Studies

    The broad-spectrum immunoglobulin-binding capacity of this compound, inherited from its constituent proteins, allows for the effective capture of a wide range of antibody isotypes and subclasses from various species. bioclone.netangioproteomie.com The fusion of these domains into a single recombinant protein provides a more comprehensive tool than any of the individual proteins alone. nih.gov The addition of a cysteine residue, often at the N- or C-terminus, provides a reactive thiol group that can be used for covalent, site-directed immobilization onto various solid supports. researchgate.netnih.gov This oriented immobilization is crucial for maintaining the protein's functionality and ensuring that the antibody-binding sites are readily accessible. spiedigitallibrary.org

    Immunocapture for Proteomic Sample Preparation

    The isolation of specific proteins and their interacting partners from complex biological mixtures is a critical step in many proteomic workflows. This compound plays a pivotal role in this process through a technique known as immunocapture or co-immunoprecipitation (Co-IP), which is often coupled with mass spectrometry for protein identification. nih.govnih.govcellsignal.com

    In a typical Co-IP workflow, an antibody specific to a target protein (the "bait") is introduced to a cell lysate. This antibody-bait complex, along with any proteins that are bound to the bait (the "prey"), is then captured by this compound that has been immobilized on a solid support, such as magnetic beads or agarose resin. nih.govaddgene.org The engineered cysteine residue allows for a stable and oriented attachment of the Protein A/G/L to the support, which can enhance the efficiency of the pull-down. nih.govresearchgate.net

    After washing away non-specifically bound proteins, the captured protein complexes are eluted and subsequently analyzed by mass spectrometry to identify the bait protein and its interacting partners. nih.govabcam.com This approach is instrumental in mapping protein-protein interaction networks and understanding cellular pathways. The use of this compound in this context offers the advantage of a broad antibody binding profile, making it compatible with a wide range of primary antibodies. bioclone.net

    Below is a table summarizing the typical binding and elution conditions for immunocapture using Protein A/G-based affinity chromatography:

    ParameterConditionRationale
    Binding pH Physiological (e.g., pH 7.4)Promotes the natural interaction between the antibody Fc region and Protein A/G. rockland.com
    Binding Buffer Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)Mimics physiological conditions and maintains protein stability.
    Washing Buffer Binding buffer with mild detergent (e.g., 0.05% Tween 20)Reduces non-specific binding of proteins to the beads and antibody.
    Elution Buffer Low pH buffer (e.g., 0.1 M glycine, pH 2.5-3.0)Disrupts the interaction between the antibody and Protein A/G, releasing the complex. bio-rad.com
    Neutralization 1 M Tris, pH 8.0-9.0Immediately neutralizes the low pH of the eluate to prevent denaturation of the proteins. rockland.com

    Analysis of Antibody-Antigen Complexes

    The study of the interactions between antibodies and their specific antigens is fundamental to immunology and drug development. This compound provides a powerful platform for the detailed analysis of these complexes using techniques such as Surface Plasmon Resonance (SPR). nih.govspiedigitallibrary.org

    In SPR analysis, this compound can be immobilized onto a sensor chip surface in a highly oriented fashion via the engineered cysteine residue. nih.gov This site-specific immobilization ensures that the antibody-binding domains are uniformly exposed, leading to a more reproducible and sensitive analysis. spiedigitallibrary.org An antibody of interest is then passed over the chip and captured by the immobilized Protein A/G/L. Subsequently, the antigen is introduced, and the binding kinetics (association and dissociation rates) and affinity of the antibody-antigen interaction can be measured in real-time. rsc.orgsprpages.nl

    The use of the cysteine for immobilization provides a significant advantage over random chemical coupling methods, which can result in a heterogeneous surface and reduced antibody binding capacity. spiedigitallibrary.org The stable, covalent bond formed between the cysteine and the sensor surface also allows for the regeneration of the surface by stripping the antibody-antigen complex with a low pH buffer, enabling multiple rounds of analysis. nih.gov

    The following table illustrates the enhanced detection sensitivity achieved by site-directed immobilization of Protein A for antibody capture in an SPR-based immunoassay compared to random immobilization.

    Immobilization MethodAnalyte (IgG) ConcentrationMean Reflectance Change (%)Sensitivity (%/(ng/mL))Lowest Detectable Concentration (ng/mL)
    EDC-NHS-activated Protein A (Site-directed) 50 ng/mL0.84050.01854.27
    100 ng/mL1.6309
    150 ng/mL2.6744
    Random Protein A Immobilization 50 ng/mL0.19870.006512.83
    100 ng/mL0.5121
    150 ng/mL0.8465

    Data adapted from a study on a waveguide-coupled bimetallic surface plasmon resonance sensor. spiedigitallibrary.org

    High-Throughput Screening for Binding Partners

    The development of new therapeutic antibodies and diagnostic reagents often requires the screening of large libraries of candidates to identify those with the desired binding characteristics. This compound is well-suited for the development of high-throughput screening (HTS) assays, such as Enzyme-Linked Immunosorbent Assays (ELISAs). nih.govnih.gov

    In a typical capture ELISA format, microtiter plates are coated with this compound. researchgate.net The cysteine residue can facilitate a uniform and stable coating of the protein on the plate surface. A library of antibodies can then be added to the wells, where they will be captured by the immobilized Protein A/G/L. Subsequently, a labeled antigen is introduced, and the amount of bound antigen is quantified, providing a measure of the antibody's binding activity. This format allows for the parallel screening of many antibodies simultaneously. nih.govnih.gov

    The broad binding profile of this compound is particularly advantageous in HTS, as it allows for the screening of diverse antibody libraries without the need to optimize capture reagents for each antibody isotype. bioclone.net The stable immobilization via the cysteine residue can also lead to more consistent and reproducible assay results, which is critical for the reliable identification of lead candidates from large screening campaigns.

    The following table outlines the relative binding affinities of Protein A and Protein G for different immunoglobulin species and subclasses, which are combined in the this compound fusion protein.

    SpeciesImmunoglobulinProtein A BindingProtein G Binding
    HumanIgG1++++++++
    IgG2++++++++
    IgG3-++++
    IgG4++++++++
    IgM+-
    IgA+-
    IgE+-
    MouseIgG1+++++
    IgG2a++++++++
    IgG2b++++++
    IgG3+++++
    RabbitIgG+++++++
    RatIgG1-+
    IgG2a-++++
    IgG2b-++
    IgG2c+++

    Binding strength is indicated as: ++++ (strong), +++ (medium), ++ (weak), + (very weak), - (no binding). Data compiled from various sources. bio-rad.com

    Future Directions and Emerging Research Avenues

    Development of Next-Generation Engineered Ligands with Tailored Specificity and Stability

    The pursuit of superior affinity ligands is driven by the need for more efficient, robust, and cost-effective biomanufacturing processes. Current research is centered on engineering recombinant proteins with precisely tailored functionalities.

    One key strategy involves targeted mutagenesis to enhance ligand stability and alter binding characteristics. For instance, a double mutant of the synthetic Z domain of Staphylococcal Protein A (SpA), involving the substitution of histidine with serine (H18S) and asparagine with alanine (B10760859) (N28A), has been shown to facilitate the elution of IgG under milder pH conditions. This is particularly advantageous for antibodies prone to aggregation at low pH. Such engineered ligands can display dynamic binding capacity and selectivity comparable to their native counterparts while offering gentler elution profiles.

    Another major avenue of development is the creation of chimeric or fusion proteins that combine the desirable properties of multiple immunoglobulin-binding proteins. The Recombinant Cys-Protein A/G/L is a prime example, integrating the IgG binding domains of Protein A, Protein G, and the kappa light chain binding domains of Protein L. This fusion strategy results in a ligand with a broader binding profile than any of the individual proteins alone, capable of binding to a wider range of immunoglobulin species and subclasses. The genetic fusion of these domains, after removing non-essential regions like cell wall and albumin-binding domains, maximizes specific IgG binding.

    Future iterations of these engineered ligands are likely to incorporate further enhancements. For example, in silico modeling and combinatorial chemistry approaches are being explored to design synthetic ligands and biomimetic peptidic ligands that mimic the binding properties of proteins like Protein A but offer greater resistance to enzymatic degradation and harsh cleaning-in-place (CIP) conditions. The overarching goal is to develop ligands with even higher binding capacities, improved alkaline stability for more effective sanitization, and finely tuned selectivities for specific antibody variants or fragments.

    Engineering StrategyExampleAdvantageReference
    Site-Directed MutagenesisSpA Z domain double mutant (H18S, N28A)Milder elution pH, reducing antibody aggregation.
    Chimeric FusionRecombinant Protein A/G/LBroader immunoglobulin binding profile across species and subclasses.
    Domain DeletionRemoval of albumin and cell wall binding domainsIncreased specificity for IgG and reduced non-specific binding.
    Synthetic Ligand DesignBiomimetic peptidic ligandsPotential for greater stability and resistance to enzymatic degradation.

    Integration with Automation and Robotics in Bioprocessing and High-Throughput Screening

    The increasing demand for monoclonal antibodies and other biotherapeutics has necessitated a move towards automated and high-throughput processes. This compound, with its robust and broad binding characteristics, is well-suited for integration into these advanced workflows.

    In bioprocessing, the trend is shifting towards end-to-end continuous manufacturing to reduce costs and increase efficiency. Automated chromatography systems are a cornerstone of this approach, where the capture step, often utilizing a Protein A-based ligand, is the starting point for a series of integrated downstream unit operations. The automation of the entire purification and formulation process not only reduces manual labor and increases reproducibility but also significantly shortens processing times. The high binding capacity and stability of engineered ligands like this compound are critical for the efficiency of these integrated and automated systems.

    In the realm of drug discovery and development, high-throughput screening (HTS) is essential for rapidly evaluating large numbers of antibody candidates. Robotic liquid handling platforms are now routinely used to automate the purification of hundreds or even thousands of antibody samples in parallel, often in 96-well plate formats. Affinity chromatography using Protein A, G, or A/G resins is a fast, one-step purification method that yields material of sufficient purity for initial screening and characterization. The broad specificity of this compound makes it an ideal choice for such platforms, as it can effectively purify a wide variety of antibody isotypes from different expression systems. This integration of high-performance ligands with robotics accelerates the entire antibody discovery pipeline, from expression to functional screening.

    Application AreaIntegration with Automation/RoboticsKey BenefitReference
    BioprocessingAutomated, integrated downstream chromatography systems.Increased productivity, reduced process time, and enhanced reproducibility.
    High-Throughput Screening (HTS)Robotic liquid handling platforms for parallel antibody purification in microplate formats.Accelerated lead candidate selection and characterization.
    Process DevelopmentMiniaturized chromatography columns on automated liquid handling instruments.Rapid optimization of purification protocols.

    Novel Research Applications Beyond Standard Immunoglobulin Handling (non-clinical)

    While the primary application of this compound remains the purification of immunoglobulins, its unique binding properties are being leveraged in a growing number of novel, non-clinical research applications. The presence of a terminal cysteine residue allows for specific, covalent immobilization, which is advantageous in many of these contexts.

    One significant area of application is in the development of various immunoassays. Conjugates of Protein A, G, or L with enzymes (like horseradish peroxidase or alkaline phosphatase) or fluorescent dyes are widely used as secondary detection reagents in techniques such as ELISA, immunohistochemistry, and Western blotting. These reagents offer a universal method for detecting primary antibodies from a wide range of species, obviating the need for species-specific secondary antibodies.

    Furthermore, the ability of these proteins to be immobilized onto surfaces in a controlled orientation makes them valuable for the construction of antibody arrays and biosensors. By covalently attaching this compound to a glass slide or sensor chip, a surface capable of capturing a wide variety of antibodies in a functionally active state can be created. These captured antibodies can then be used to detect and quantify specific antigens, with potential applications in diagnostics and proteomics research.

    The distinct binding specificities of the individual domains within the A/G/L fusion protein also open up possibilities for more specialized applications. For example, the Protein L domain, which binds to the kappa light chain, can be used for the purification of antibody fragments such as Fabs and single-chain variable fragments (scFv) that lack an Fc region. This is particularly relevant in the development of smaller, engineered antibody formats and in adoptive immunotherapy research for detecting the expression of Chimeric Antigen Receptors (CARs) on the cell surface.

    Q & A

    How should researchers design experiments to optimize IgG purification using Recombinant Cys-Protein A/G/L?

    Basic Research Question
    this compound is a fusion protein containing IgG-binding domains from Protein A (5 domains), Protein G (2 domains), and Protein L (5 domains), engineered to eliminate non-specific binding regions (e.g., albumin/cell wall interactions) . To optimize purification:

    • Immobilization Strategy : Use cysteine-mediated coupling (via the N-terminal Cys residue) to solid-phase matrices (e.g., agarose or gold surfaces) for directional orientation, maximizing IgG-binding accessibility .
    • Binding Buffer : Employ near-neutral pH (6.0–7.5) and low salt concentrations (≤150 mM NaCl) to preserve binding affinity across species (human, mouse, rat, etc.) .
    • Elution Conditions : Test stepwise pH gradients (e.g., 0.1 M glycine, pH 3.0–4.5) or competitive elution (imidazole or IgG fragments) to minimize antibody denaturation .
    • Validation : Confirm purity (>95% by SDS-PAGE/SEC-HPLC) and endotoxin levels (<0.1 EU/μg) to ensure compatibility with cell-based assays .

    What methods are recommended to confirm the structural integrity of this compound after reconstitution?

    Basic Research Question
    Lyophilized this compound requires careful reconstitution to prevent aggregation or loss of activity:

    • Reconstitution Protocol : Dissolve in distilled water or saline (pH 7.0–7.5) at 1–5 mg/mL, gently pipetting (avoid vortexing) to prevent mechanical stress .
    • Structural Assays :
      • Circular Dichroism (CD) Spectroscopy : Compare spectra of reconstituted protein with reference data to confirm secondary structure retention (e.g., α-helical domains from Protein A/G/L) .
      • Size-Exclusion Chromatography (SEC) : Verify monomeric state (89.3 kDa) and absence of aggregates .
      • Functional Testing : Perform IgG-binding assays using ELISA or surface plasmon resonance (SPR) to validate activity post-reconstitution .

    How can researchers validate the species-specific IgG binding profile of this compound?

    Basic Research Question
    The protein binds IgG from humans, mice, rats, cows, goats, and rabbits, but affinity varies by species and IgG subclass:

    • Multiplex SPR/BLI Assays : Immobilize this compound on sensor chips and measure binding kinetics (Ka/Kd) for IgG from target species .
    • Cross-Reactivity Testing : Incubate with serum/plasma from non-target species (e.g., dog, cat) to confirm lack of non-specific binding .
    • Subclass Specificity : Use purified IgG subclasses (e.g., human IgG1–4) to map binding efficiency, noting Protein L’s κ-light chain specificity .

    How should researchers resolve discrepancies in IgG binding efficiency between experimental batches?

    Advanced Research Question
    Batch-to-batch variability may arise from improper storage, aggregation, or matrix coupling issues:

    • Aggregation Analysis : Run SEC-HPLC or dynamic light scattering (DLS) to detect oligomers; aggregates reduce active binding sites .
    • Coupling Efficiency : Quantify free thiol groups (via Ellman’s assay) to confirm cysteine-mediated immobilization efficiency .
    • Buffer Interference : Screen for contaminants (e.g., EDTA, detergents) that chelate divalent cations or disrupt protein conformation .
    • Reference Controls : Include a standardized IgG sample (e.g., human IgG1) in every experiment to normalize binding data .

    What experimental approaches mitigate the impact of freeze-thaw cycles on this compound functionality?

    Advanced Research Question
    Repeated freeze-thaw cycles induce protein denaturation and aggregation:

    • Aliquoting : Divide reconstituted protein into single-use aliquots (10–50 μL) stored at ≤-20°C to minimize freeze-thaw exposure .
    • Cryoprotectants : Add 5–10% glycerol or trehalose to stabilize the protein during freezing .
    • Activity Monitoring : After each thaw, test IgG-binding capacity via ELISA or SPR; ≥20% loss in signal warrants batch replacement .

    How does oxidative stress affect the stability of this compound, and how can this be experimentally addressed?

    Advanced Research Question
    The N-terminal cysteine is susceptible to oxidation, disrupting immobilization and binding:

    • Reducing Agents : Include 1–5 mM TCEP (tris(2-carboxyethyl)phosphine) in buffers to maintain cysteine in a reduced state .
    • Oxidation Markers : Use mass spectrometry to detect sulfonic acid formation (-SO3H) on cysteine residues .
    • Alternative Coupling : For long-term studies, substitute cysteine-mediated coupling with amine-reactive chemistries (e.g., NHS esters), though this may reduce orientation specificity .

    What methodologies are recommended to detect and quantify residual this compound in purified antibody preparations?

    Advanced Research Question
    Residual protein contamination can interfere with downstream applications (e.g., in vivo studies):

    • ELISA-Based Detection : Use anti-Protein A/G/L antibodies (e.g., Host Cell Protein ELISA kits) with sensitivity ≤1 ng/mL .
    • Mass Spectrometry : Perform tryptic digest followed by LC-MS/MS to identify unique peptide markers (e.g., fusion junctions in A/G/L sequences) .
    • Functional Assays : Spike purified IgG into cell cultures and monitor unintended Fc-mediated signaling (e.g., NF-κB activation) .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.